molecular formula C12H11NO B3269493 2-Amino-1-(naphthalen-1-yl)ethan-1-one CAS No. 51127-69-6

2-Amino-1-(naphthalen-1-yl)ethan-1-one

Cat. No.: B3269493
CAS No.: 51127-69-6
M. Wt: 185.22 g/mol
InChI Key: QHMBKBAFLJNPNL-UHFFFAOYSA-N
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Description

2-Amino-1-(naphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, featuring an amino group and a ketone group attached to the ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(naphthalen-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(naphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 2-Amino-1-(naphthalen-1-yl)ethanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Pharmaceutical Intermediates

2-Amino-1-(naphthalen-1-yl)ethan-1-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects in treating conditions such as:

  • Antidepressants : Research indicates that analogs of this compound may exhibit antidepressant properties through modulation of neurotransmitter systems.
  • Antidiabetic Agents : Compounds derived from 2-amino naphthalene structures have shown promising anti-diabetic activity, potentially acting on metabolic pathways involved in glucose regulation .

Studies have revealed that this compound interacts with biological macromolecules, suggesting its potential role in drug design:

  • Binding Affinity : The compound exhibits significant binding affinity towards proteins involved in neurotransmission and cell signaling, indicating its potential as a scaffold for drug development.

Synthetic Applications

The compound is utilized in various synthetic strategies due to its versatile reactivity:

Synthesis of Complex Molecules

It acts as a building block in the synthesis of more complex organic molecules, including other naphthalene derivatives and heterocycles. For example, it can participate in one-pot reactions leading to the formation of multiple products with varied biological activities .

Mechanistic Studies

Research involving molecular docking studies has demonstrated that derivatives of this compound can effectively bind to target proteins, showcasing their potential for further pharmacological exploration .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of naphthalene derivatives using behavioral models. The results indicated that certain derivatives exhibited significant reductions in depressive-like behaviors, suggesting their potential for therapeutic use .

Case Study 2: Antidiabetic Activity

Another research focused on synthesizing new derivatives based on this compound, which were evaluated for their antidiabetic properties. The findings suggested that these compounds could enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Mechanism of Action

The mechanism of action of 2-Amino-1-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(naphthalen-2-yl)ethan-1-one
  • 2-Amino-1-(naphthalen-1-yl)ethanol
  • 1-(Naphthalen-2-yl)ethan-1-one

Uniqueness

2-Amino-1-(naphthalen-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-1-(naphthalen-1-yl)ethan-1-one, also known as naphthylamine derivative, is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, while also providing insights into its mechanism of action and structural comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NC_{12}H_{11}N, featuring an amino group attached to a naphthalene ring and an ethanone functional group. This unique structure allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets such as enzymes and receptors.
  • π-π Interactions : The naphthalene ring participates in π-π stacking interactions, which can modulate the activity of proteins involved in signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain analogs demonstrated effective inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has been reported to induce apoptosis in cancer cell lines, particularly breast cancer cells. The compound's derivatives have shown significant antiproliferative effects with IC50 values ranging from 0.62 to 58.01 µM against different cancer cell lines .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)3.14 - 58.01Induces apoptosis and cell cycle arrest
Derivative AT-47D (Breast Cancer)4.92EGFR inhibition
Derivative BMDA-MB-2310.62Apoptosis induction

Neuropharmacological Effects

Some studies have linked the compound to antidepressant activity through enhanced serotonin uptake inhibition. This suggests it may interact with neurotransmitter systems, potentially leading to therapeutic applications in mood disorders .

Case Studies

A notable study investigated the synthesis of various derivatives of this compound and their biological activities. The study found that specific modifications to the naphthalene ring significantly enhanced anticancer efficacy while reducing cytotoxicity in non-target cells .

Comparison with Similar Compounds

The biological profile of this compound can be contrasted with other naphthalene derivatives:

Table 2: Comparison of Biological Activities

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
2-Amino-naphthaleneC10H9NModerateLow
2-AcetonaphthoneC12H10OLowModerate
This compound C12H11N High Moderate

Properties

IUPAC Name

2-amino-1-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBKBAFLJNPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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